molecular formula C₁₄H₂₉NO₂ B1141354 (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol CAS No. 24558-60-9

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

Cat. No. B1141354
CAS RN: 24558-60-9
M. Wt: 243.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, also known as ATD, is an important chemical compound that is widely used in various scientific research applications. ATD is a colorless, odorless, and water-soluble liquid that has a low melting point and a high boiling point. ATD is synthesized through a process known as the Wittig reaction, which involves the use of a phosphorus ylide as a reagent. ATD has many interesting biochemical and physiological effects, and it is used in a variety of laboratory experiments.

Scientific Research Applications

Chemoprevention and Chemoresistance in Colon Cancer

Sphingosine 1-phosphate (S1P), a bioactive lipid mediator, is found in various cancerous tissues as well as in tumor microenvironment (TME). S1P governs the processes that drive cancer cell growth and progression including proliferation, survival, migration, invasion, angiogenesis, lymphangiogenesis and inflammation . Colon cancer is characterized by a shift in sphingolipid balance that favors the production and accumulation of oncogenic species such as S1P .

Breast Cancer Treatment

In breast cancer, S1P plays a key role in cancer cell proliferation, invasion, and metastasis. It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system . Targeting S1P signaling could be a potential therapeutic approach for refractory breast cancer .

Apoptosis Induction

Sphingosine has been found to induce apoptosis, a process of programmed cell death. This property can be harnessed in the treatment of various diseases, including cancer .

Enzyme Activity Modulation

Sphingosine can modulate the activities of various enzymes such as phospholipases and protein kinases . This can have implications in the regulation of various biological processes.

Ion Channel Regulation

Sphingosine has been found to regulate ion channels . Ion channels play crucial roles in various physiological processes, including the regulation of heart rate, muscle contraction, and neuronal signaling.

Receptor Regulation

Sphingosine can regulate various receptors, including cannabinoid receptor type 1 (CB-1) receptors and steroidogenic factor 1 (SF-1) receptors . This can have implications in the regulation of various physiological processes.

Stem Cell Mechanobiology

S1P/S1P receptor (S1PR) signaling, acting as a modulator of extracellular matrix (ECM), ECM-cytoskeleton linking proteins and cytoskeleton dynamics is a promising candidate in influencing stem cell mechanobiology . This could offer therapeutic perspectives in the field of regenerative medicine.

Cancer Microenvironment Formation

S1P contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system . This can have implications in the progression of cancer and its response to treatment.

Mechanism of Action

Target of Action

Sphingosine (d14:1) primarily targets Protein Kinase C (PKC) and Sphingosine 1-Phosphate Receptors (S1PR 1–5) . PKC is a family of protein kinases involved in controlling the function of other proteins through phosphorylation. S1PRs are G-protein-coupled receptors that are widely expressed and regulate cellular behavior, such as migration, adhesion, survival, and proliferation .

Mode of Action

Sphingosine (d14:1) inhibits PKC by preventing its interaction with sn-1,2-diacylglycerol (DAG)/phorbol ester . As for S1PRs, sphingosine (d14:1) is phosphorylated by sphingosine kinases to form Sphingosine-1-phosphate (S1P), which acts as a ligand for S1PRs . This interaction triggers intracellular signals that regulate various cellular behaviors .

Biochemical Pathways

Sphingosine (d14:1) is involved in the sphingolipid signaling pathway . It is metabolized by three primary pathways, including aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora . The primary metabolite RP101075 is further metabolized to form major active metabolite CC112273 by monoamine oxidase B .

Pharmacokinetics

It’s known that sphingosine and its derivatives are extensively metabolized, with 14 metabolites identified . The major circulating components are active metabolite CC112273 and inactive metabolite RP101124 .

Result of Action

Sphingosine (d14:1) plays a crucial role in cellular processes such as cell migration, proliferation, and autophagy . It has an important role in pancreatic insulin-secreting beta-cells necessary for maintenance of glucose homeostasis . Dysregulation of sphingosine metabolism can lead to diseases like diabetes .

Action Environment

Environmental factors such as diet can influence the action of sphingosine (d14:1). For instance, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles were observed in both type 1 and type 2 diabetes patients .

properties

IUPAC Name

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRZDTXJMRRVMF-NXFSIWHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
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(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
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(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
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(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
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(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol
Reactant of Route 6
(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

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